N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
It has a molecular formula of C18H15Cl2N3O3S2 and a molecular weight of 456.36.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, antiviral, and antitumor agents . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives have been known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways depending on their biological activity . For instance, they can affect the synthesis of neurotransmitters in the case of neuroprotective activity
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could potentially affect the bioavailability of the compound
Result of Action
Thiazole derivatives have been known to exhibit a variety of biological effects depending on their activity . For instance, they can exhibit cytotoxic activity on human tumor cell lines
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of thiazole derivatives
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the dichlorophenyl and dimethylsulfamoyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Introduction of Dimethylsulfamoyl Group: This can be done using dimethylsulfamoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial activity.
N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine: Studied for its antioxidant properties.
N-4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQPBKWOEVWWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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